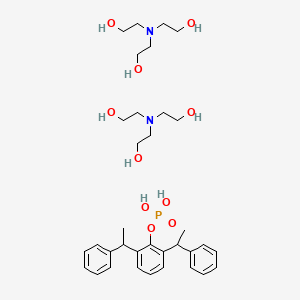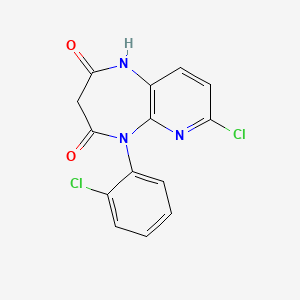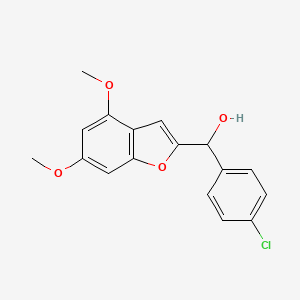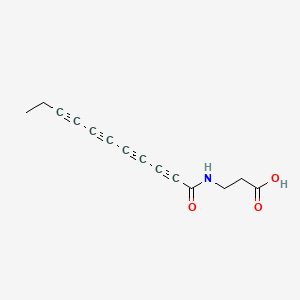
beta-Alanine, N-(1-oxo-2,4,6,8-undecatetraynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Alanine, N-(1-oxo-2,4,6,8-undecatetraynyl)-: is a compound with a unique structure characterized by the presence of multiple triple bonds and a beta-alanine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Beta-Alanine, N-(1-oxo-2,4,6,8-undecatetraynyl)- can be achieved through various synthetic routes. One common method involves the use of dendrimeric intermediates in a one-pot reaction. This approach utilizes dendrimers with a pentaerythritol core, which are easy to prepare and provide good yields of the desired product .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Alanine, N-(1-oxo-2,4,6,8-undecatetraynyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of multiple triple bonds and the beta-alanine moiety.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Beta-Alanine, N-(1-oxo-2,4,6,8-undecatetraynyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound has been studied for its potential role in modulating cellular processes. Its ability to interact with various biomolecules makes it a candidate for research in cell signaling and metabolic pathways .
Medicine: In medicine, Beta-Alanine, N-(1-oxo-2,4,6,8-undecatetraynyl)- is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may have antioxidant and anti-inflammatory properties, which could be beneficial in treating various diseases .
Industry: In industry, this compound is used in the development of new materials with enhanced properties. Its unique structure allows for the creation of polymers and other materials with improved mechanical and chemical characteristics .
Wirkmechanismus
The mechanism of action of Beta-Alanine, N-(1-oxo-2,4,6,8-undecatetraynyl)- involves its interaction with various molecular targets and pathways. One key target is the enzyme carnosine synthase, which catalyzes the formation of carnosine from beta-alanine and histidine. This interaction leads to increased levels of carnosine, which has antioxidant and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
N-aryl-β-alanine derivatives: These compounds share a similar beta-alanine moiety but differ in their aryl substituents.
Thiazolone derivatives of N-aryl-β-alanines: These compounds contain a thiazolone ring and have been studied for their pharmacological activities, such as hypoglycemic and antimicrobial effects.
Uniqueness: Beta-Alanine, N-(1-oxo-2,4,6,8-undecatetraynyl)- is unique due to its multiple triple bonds and the presence of the beta-alanine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
361387-58-8 |
|---|---|
Molekularformel |
C14H11NO3 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
3-(undeca-2,4,6,8-tetraynoylamino)propanoic acid |
InChI |
InChI=1S/C14H11NO3/c1-2-3-4-5-6-7-8-9-10-13(16)15-12-11-14(17)18/h2,11-12H2,1H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
HQDDBOYNAKLVNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC#CC#CC#CC#CC(=O)NCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








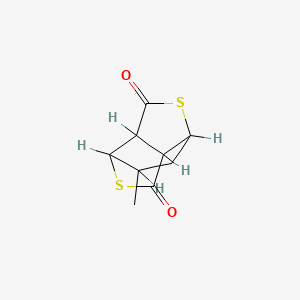
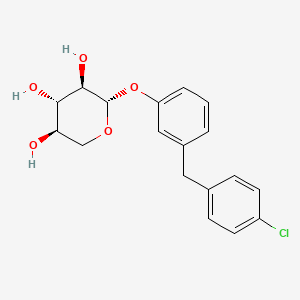


![N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine](/img/structure/B12697950.png)
